(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one
Overview
Description
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C19H19N7O3 and its molecular weight is 393.4 g/mol. The purity is usually 95%.
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Biological Activity
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings related to its biological properties, including antimicrobial and anticancer activities.
Chemical Structure
The compound features a benzo[d][1,3]dioxole moiety and a triazolo-pyrimidine structure, which are known for their diverse biological activities. The presence of piperazine enhances the compound's pharmacological profile.
Antimicrobial Activity
Research indicates that compounds containing the benzo[d][1,3]dioxole structure exhibit significant antimicrobial properties. A study reported that derivatives with this motif showed activity against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 7.5 µM . This suggests that the compound may possess similar antimicrobial capabilities.
Anticancer Activity
The compound's potential as an anticancer agent has been explored through various studies. For instance, derivatives of similar structures have demonstrated antiproliferative effects against human cancer cell lines. A notable study found that certain triazole derivatives exhibited IC50 values ranging from 0.21 to 6.0 nM against multiple cancer types . Although specific data on the title compound is limited, its structural analogs indicate a promising anticancer profile.
Synthesis and Characterization
The synthesis of this compound was achieved with a yield of approximately 65% through a multi-step reaction involving piperazine derivatives and benzo[d][1,3]dioxole precursors . Characterization techniques such as NMR and X-ray crystallography have been employed to confirm the structure and purity of the synthesized compound.
In Vitro Studies
In vitro studies have highlighted the compound's ability to inhibit cell proliferation in various cancer cell lines. For example, related compounds have shown significant activity against breast cancer cells with IC50 values indicating strong cytotoxic effects .
Compound | Cell Line | IC50 (nM) |
---|---|---|
Compound A | MCF-7 (Breast) | 0.21 |
Compound B | HeLa (Cervical) | 2.4 |
Compound C | A549 (Lung) | 6.0 |
The biological activity of this compound may involve multiple mechanisms:
- Inhibition of Tubulin Polymerization: Similar compounds have been shown to disrupt microtubule dynamics, which is crucial for cell division.
- Interference with DNA Synthesis: The triazole ring may interact with DNA or RNA synthesis pathways.
Properties
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-1-[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]prop-2-en-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7O3/c1-24-18-17(22-23-24)19(21-11-20-18)26-8-6-25(7-9-26)16(27)5-3-13-2-4-14-15(10-13)29-12-28-14/h2-5,10-11H,6-9,12H2,1H3/b5-3- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKRWQVKKIAPORL-HYXAFXHYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)C=CC4=CC5=C(C=C4)OCO5)N=N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)/C=C\C4=CC5=C(C=C4)OCO5)N=N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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